molecular formula C19H24N2O6S2 B10969408 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B10969408
M. Wt: 440.5 g/mol
InChI Key: UYGPYBMAUKZDEH-UHFFFAOYSA-N
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Description

Vortioxetine hydrochloride , is a chemical compound with the following chemical formula:

C18H23ClN2S\text{C}_{18}\text{H}_{23}\text{ClN}_2\text{S}C18​H23​ClN2​S

. Let’s break down its features:

    Structure: The compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two aromatic substituents attacheda 2,4-dimethoxyphenylsulfonyl group and a 4-methylphenylsulfonyl group.

    Function: Vortioxetine hydrochloride is primarily used as an antidepressant and is marketed under the brand name Trintellix®.

Preparation Methods

Synthetic Routes

The synthesis of Vortioxetine hydrochloride involves several steps

  • Formation of the Piperazine Ring

    • The piperazine ring is formed by reacting piperazine with 2,4-dimethoxybenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride.
    • The reaction occurs under inert conditions, typically in an organic solvent like dichloromethane or toluene.
  • Hydrochlorination

    • The resulting piperazine compound is then treated with hydrochloric acid to form Vortioxetine hydrochloride.
    • The hydrochlorination step ensures that the compound is in its salt form (hydrochloride salt).

Industrial Production

The industrial production of Vortioxetine hydrochloride follows similar principles, with optimization for large-scale synthesis and purification.

Chemical Reactions Analysis

Vortioxetine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the aromatic rings.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Scientific Research Applications

Vortioxetine hydrochloride has diverse applications:

    Psychiatry and Depression: As an antidepressant, it affects serotonin receptors and reuptake, contributing to mood regulation.

    Cognitive Enhancement: Some studies explore its potential for improving cognitive function.

    Neuroprotection: Research investigates its neuroprotective effects.

Mechanism of Action

    Serotonin Modulation: Vortioxetine acts as a serotonin modulator and reuptake inhibitor (SSMRI).

    Molecular Targets: It interacts with various serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT3, 5-HT7) and affects downstream signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Vortioxetine’s multimodal action distinguishes it from other antidepressants.

    Similar Compounds: Other antidepressants like SSRIs (selective serotonin reuptake inhibitors) and SNRIs (serotonin-norepinephrine reuptake inhibitors).

Properties

Molecular Formula

C19H24N2O6S2

Molecular Weight

440.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H24N2O6S2/c1-15-4-7-17(8-5-15)28(22,23)20-10-12-21(13-11-20)29(24,25)19-9-6-16(26-2)14-18(19)27-3/h4-9,14H,10-13H2,1-3H3

InChI Key

UYGPYBMAUKZDEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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